1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H26ClN5O2S and its molecular weight is 496.03. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its targets (DNA) through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
Given its dna intercalation activity, it is likely to affect pathways involved in dna replication and transcription . Disruption of these pathways can lead to cell cycle arrest and apoptosis, which are common mechanisms of action for anticancer drugs .
Pharmacokinetics
In silico admet profiles have been generated for similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .
Result of Action
The result of the compound’s action is likely to be cell death, given its potential anticancer activity . By intercalating with DNA and disrupting essential cellular processes, the compound can induce cell cycle arrest and apoptosis .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-2-12-30-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)14-21(20)31-24(30)28-29-25(31)34-15-16-6-5-7-18(26)13-16/h5-7,10-11,13-14,19H,2-4,8-9,12,15H2,1H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPOCWUICGULAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.